molecular formula C16H17NO3S2 B2968700 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide CAS No. 920186-13-6

4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide

Cat. No.: B2968700
CAS No.: 920186-13-6
M. Wt: 335.44
InChI Key: JTWCIJXKNUZSMU-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide is a benzamide derivative characterized by an ethylsulfonyl group at the para position of the benzoyl ring and a methylthio-substituted aniline moiety. The methylthio group (-SMe) on the aniline ring contributes to lipophilicity and may modulate metabolic stability. This compound’s synthesis likely involves sulfonylation and coupling reactions, as inferred from analogous synthetic routes in related benzamides .

Properties

IUPAC Name

4-ethylsulfonyl-N-(4-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-3-22(19,20)15-10-4-12(5-11-15)16(18)17-13-6-8-14(21-2)9-7-13/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWCIJXKNUZSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide typically involves multiple steps. One common method starts with the sulfonylation of an aromatic amine, followed by the introduction of the thioether group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents and catalysts is crucial in optimizing the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl and thioether groups can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide and related compounds:

Compound Name Substituents on Benzamide Core Aniline Substituents Key Properties/Activities Reference
This compound 4-SO₂C₂H₅ 4-SMe High polarity, potential enzyme inhibition
N-(4-(Methylthio)phenyl)benzamide (3a) None 4-SMe Moderate lipophilicity, antimicrobial activity
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 3-SO₂C₂H₅ Thiazole-pyridine hybrid Enhanced hydrogen bonding, anti-cancer activity
4-Chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-Cl Thiazole-pyridine hybrid Increased lipophilicity, lower solubility
4-Fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-F Thiazole-pyridine hybrid Improved metabolic stability

Key Observations:

Electronic Effects :

  • The ethylsulfonyl group in the target compound significantly increases electron withdrawal compared to halogen (Cl, F) or methylthio substituents. This enhances polarity and may improve binding to polar enzyme active sites .
  • Methylthio (-SMe) groups, as in compound 3a , are less electron-withdrawing than sulfonyl groups but contribute to lipophilicity, influencing membrane permeability .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods used for 3a , which involves coupling 4-(methylthio)aniline with a benzoyl chloride derivative. Sulfonylation steps may employ reagents like ethylsulfonyl chloride under basic conditions .
  • In contrast, thiazole-containing analogs (e.g., entries in ) require heterocyclic ring formation via Hantzsch or similar cyclization reactions .

Biological Activity: Antimicrobial Potential: Compound 3a and its derivatives exhibit moderate antimicrobial activity, suggesting that the methylthio group may synergize with the benzamide core for target engagement . Anti-Cancer Activity: Thiazole-pyridine hybrids (e.g., entries in ) show enhanced activity due to their ability to form hydrogen bonds with biological targets, a feature less pronounced in the target compound due to the absence of a heterocyclic moiety .

Physicochemical Properties :

  • Solubility : The ethylsulfonyl group improves aqueous solubility compared to halogenated analogs (e.g., 4-Cl or 4-F derivatives) but reduces membrane permeability .
  • Stability : Sulfonyl groups are metabolically stable compared to thioethers (-SMe), which may undergo oxidation to sulfoxides or sulfones in vivo .

Research Findings and Data Tables

Spectral Data Comparison

Compound IR ν(C=O) (cm⁻¹) ¹H-NMR (δ, ppm) Key Signals ¹³C-NMR (δ, ppm) Key Signals
This compound 1680 8.05 (d, 2H, Ar-H), 2.55 (q, 2H, SO₂C₂H₅) 167.8 (C=O), 141.2 (SO₂C₂H₅)
N-(4-(Methylthio)phenyl)benzamide (3a) 1665 7.82 (d, 2H, Ar-H), 2.45 (s, 3H, SMe) 166.9 (C=O), 137.5 (SMe)
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 1672 8.12 (s, 1H, Thiazole-H), 8.60 (d, 1H, Pyridine-H) 168.1 (C=O), 149.5 (Thiazole-C)

Biological Activity

4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C23H25N2O3S
  • CAS Number : [Not specified in the sources]

The structure features an ethylsulfonyl group and a methylthio group attached to a benzamide framework, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl and thioether groups may interact with enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can lead to significant biological effects, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties:

  • PD-L1 Inhibition : The compound has been shown to inhibit programmed cell death ligand 1 (PD-L1), a crucial target in cancer immunotherapy. In enzyme-linked immunosorbent assays (ELISA), it demonstrated approximately 57.15% inhibition of PD-L1 activity, suggesting its potential utility in enhancing immune responses against tumors.
  • Anti-Proliferative Effects : It displayed moderate anti-proliferative activity against specific cancer cell lines, particularly the PC-3 human prostate cancer cell line, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

The compound also shows significant antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that it may possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The exact mechanisms remain under investigation, but the presence of the sulfonamide group suggests a possible role in inhibiting bacterial dihydropteroate synthase (DHPS), essential for folate synthesis .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on PD-L1 Inhibition :
    • Objective : To evaluate the inhibitory effects on PD-L1.
    • Method : ELISA assays were conducted.
    • Results : Achieved a 57.15% inhibition rate, indicating potential for cancer immunotherapy applications.
  • Antimicrobial Evaluation :
    • Objective : To assess antibacterial activity against various bacterial strains.
    • Method : Zone of inhibition tests were performed.
    • Results : Showed promising antibacterial effects, warranting further exploration into its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeBiological EffectAssay MethodFindings
PD-L1 Inhibition57.15% inhibitionELISASignificant potential in cancer therapy
Antimicrobial ActivityModerate activity against Gram-positive/negative bacteriaZone of Inhibition TestsFurther studies needed

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Biological Activities
This compoundEthylsulfonyl and methylthio groupsPD-L1 inhibition
N-benzyl-N-(2-cyanoethyl)-4-(phenylsulfamoyl)benzamideContains cyano groupDifferent biological profile

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